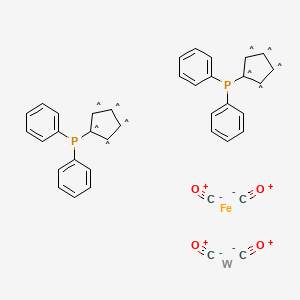
(1,1'-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten
Overview
Description
(1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten is a coordination compound that features a tungsten center coordinated to four carbonyl groups and a bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it useful in various catalytic and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten typically involves the reaction of tungsten hexacarbonyl with 1,1’-bis(diphenylphosphino)ferrocene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as tetrahydrofuran or dichloromethane. The reaction conditions generally include refluxing the mixture for several hours to ensure complete substitution of the carbonyl ligands.
Industrial Production Methods
While specific industrial production methods for (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl ligands can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering the oxidation state and reactivity of the compound.
Coordination Reactions: The compound can form complexes with other metal centers or ligands, expanding its utility in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten include phosphines, halides, and amines. Reaction conditions often involve inert atmospheres, moderate to high temperatures, and solvents such as tetrahydrofuran or dichloromethane.
Major Products
The major products formed from reactions involving (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted tungsten complexes, while coordination reactions can result in multi-metallic complexes.
Scientific Research Applications
(1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as conducting polymers and coordination polymers, due to its unique electronic properties.
Medicinal Chemistry: Research is ongoing into the potential use of tungsten complexes in medicinal chemistry, particularly in the development of anti-cancer agents.
Biological Studies:
Mechanism of Action
The mechanism of action of (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten in catalytic processes typically involves the coordination of substrates to the tungsten center, followed by activation through ligand exchange or redox processes. The ferrocene moiety provides additional stability and electronic tuning, enhancing the reactivity and selectivity of the tungsten center. Molecular targets and pathways involved in these processes include various organic substrates and intermediates in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium(II): This compound features a palladium center instead of tungsten and is widely used in palladium-catalyzed cross-coupling reactions.
(1,1’-Bis(diphenylphosphino)ferrocene)nickel(II)chloride: This nickel complex is used in nickel-catalyzed coupling and polymerization reactions.
(1,1’-Bis(diphenylphosphino)ferrocene)platinum(II)chloride: This platinum complex is used in platinum-catalyzed hydrosilylation and hydroformylation reactions.
Uniqueness
The uniqueness of (1,1’-Bis(diphenylphosphino)ferrocene)tetracarbonyltungsten lies in its combination of a tungsten center with the versatile 1,1’-bis(diphenylphosphino)ferrocene ligand. This combination provides unique electronic properties and stability, making it particularly effective in certain catalytic applications where other metal centers may not perform as well.
Properties
InChI |
InChI=1S/2C17H14P.4CO.Fe.W/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;4*1-2;;/h2*1-14H;;;;;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWJSPNSWLNZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe].[W] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28FeO4P2W | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[4-(4-hexyl-phenyl)-thiazol-2-yl]-acetamide](/img/structure/B3340426.png)
![3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B3340432.png)
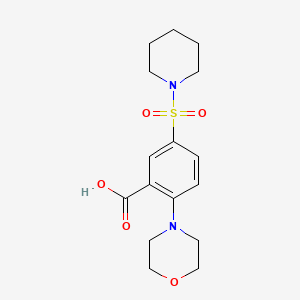
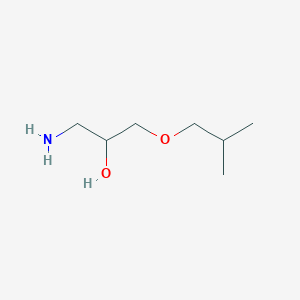
![3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy-](/img/structure/B3340448.png)
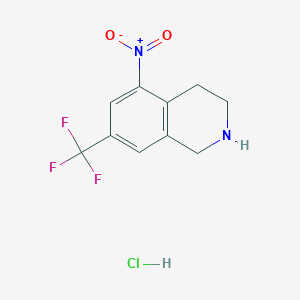

![5,6-dimethyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B3340477.png)

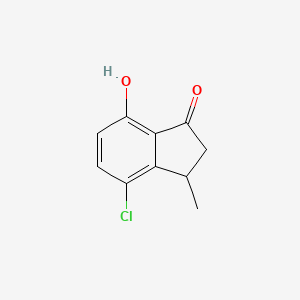
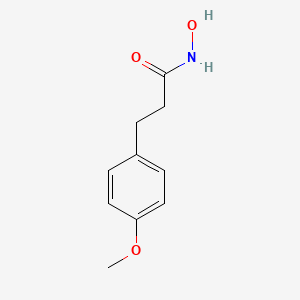
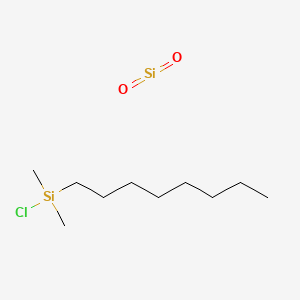
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]butanamide](/img/structure/B3340513.png)
![N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide](/img/structure/B3340514.png)
